molecular formula C11H18FNO4 B1397894 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate CAS No. 942189-96-0

1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate

Cat. No. B1397894
CAS RN: 942189-96-0
M. Wt: 247.26 g/mol
InChI Key: WJXDMHSZPKIZKP-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C11H18FNO4 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

  • Synthesis Applications : This compound is valuable in the synthesis of other chemicals. For instance, Singh and Umemoto (2011) detailed the synthesis of N-protected 4-fluoropyrrolidine derivatives, useful in medicinal chemistry, using a method that involves fluorination of hydroxyproline, which could be related to the structural properties of 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (Singh & Umemoto, 2011).

  • Chiral Auxiliary and Building Block : Studer, Hintermann, and Seebach (1995) explored the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound structurally similar to 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate, as a chiral auxiliary in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).

  • Absolute Configuration Determination : Procopiou et al. (2016) used similar fluoropyrrolidine compounds to determine the absolute configuration of enantiomers through chemical synthesis and vibrational circular dichroism. This study highlights the role of such compounds in stereochemical analysis (Procopiou et al., 2016).

  • Antibacterial Agent Synthesis : Di Cesare et al. (1992) and Bouzard et al. (1989) discussed the synthesis of chiral fluoronaphthyridine derivatives with antibacterial properties, featuring substituents structurally analogous to 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (Di Cesare et al., 1992); (Bouzard et al., 1989).

  • NMR Tagging in Protein Research : Chen et al. (2015) utilized tert-butyl groups, akin to those in 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate, as NMR tags in high-molecular-weight systems for measuring ligand binding affinities. This demonstrates the compound's potential use in protein research and analysis (Chen et al., 2015).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDMHSZPKIZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732217
Record name 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate

CAS RN

942189-96-0
Record name 1-tert-Butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M/Hexanes, 3.83 ml; 9.575 mmol) added dropwise to solution of diisopropylamine (1.36 ml; 9.62 mmol) at −78° C. Solution was allowed warm to room temperature and stirred for 30 minutes, then cooled to −78° C. A solution of Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2 g, 8.72 mmol) in THF (10 ml) was added dropwise, warmed to −40° C. for 1 hour, then cooled to −70° C.A solution of N-fluorobenzene-sulfonimide (3.02 g, 9.57 mmol) in THF (15 ml) was added dropwise, stirred at −78° C. for 1 hour, then stirred at room temperature overnight. Precipitated solid was filtered, washed with EtOAc (2×150 ml). Organic layer was washed with 1N HCl (30 ml), brine (100 ml), dried (MgSO4), filtered and solvent evaporated. The residue was chromatographed on silica gel eluting with 10% v/v EtOAc/hexanes yielding product as colorless oil (1.38 g: 64% yield). MS (ESMS, MH 249).
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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